molecular formula C11H7N3O2S2 B12928513 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-46-8

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12928513
CAS No.: 62329-46-8
M. Wt: 277.3 g/mol
InChI Key: VMOOAYHXAKOSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Structural Classification and Heterocyclic System Characteristics

The compound’s structure integrates two distinct heterocyclic systems: a thiazolidin-4-one core and a 1,3,4-oxadiazole ring. The thiazolidinone moiety is characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4. The 2-sulfanylidene substituent introduces a thione functional group ($$ \text{C=S} $$), enhancing electronic delocalization and metal-binding capabilities .

The 1,3,4-oxadiazole component is a planar, aromatic five-membered ring with two nitrogen atoms and one oxygen atom. In this compound, the oxadiazole ring is substituted at position 5 with a phenyl group, contributing to lipophilicity and π-π stacking interactions . The fusion of these systems creates a rigid, conjugated framework, as evidenced by the SMILES notation $$ \text{C1C(=O)N(C(=S)S1)CC2=NN=C(O2)C3=CC=CC=C3} $$ .

Table 1: Key Structural and Molecular Features

Property Value/Description
Molecular Formula $$ \text{C}{12}\text{H}{9}\text{N}{3}\text{O}{2}\text{S}_{2} $$
Molecular Weight 291.4 g/mol
IUPAC Name 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
ChEMBL ID CHEMBL3113089

The spatial arrangement of these heterocycles enables diverse non-covalent interactions, making the compound a candidate for enzyme inhibition. For instance, the thione group may coordinate with metalloenzymes, while the phenyl-oxadiazole system engages in hydrophobic interactions .

Historical Development of Thiazolidinone-Oxadiazole Hybrid Compounds

The synthesis of thiazolidinone-oxadiazole hybrids emerged from efforts to combine bioactive scaffolds into multifunctional agents. Early work in the 2010s demonstrated that coupling thiazolidinones with oxadiazoles enhances metabolic stability and target affinity . A seminal 2014 study reported anti-mycobacterial activity in analogs featuring lipophilic chains on the oxadiazole ring, underscoring the role of substituents in bioactivity .

Modern synthetic routes, as exemplified by Khan et al. (2024), involve multi-step protocols:

  • Formation of oxadiazole-amine intermediates via condensation of carboxylic acid derivatives with semicarbazide.
  • Thiourea bridge construction by reacting the amine with substituted isothiocyanates.
  • Cyclization using chloroacetic acid to yield the thiazolidinone ring .

This approach, yielding products with 63–82% efficiency , has been adapted for synthesizing the title compound. Modifications at the phenyl group (e.g., fluorination) further optimize pharmacological profiles, as seen in fluoro-substituted analogs with IC$$_{50}$$ values as low as 4.50 µM against α-amylase .

Significance in Modern Medicinal Chemistry Research

The compound’s dual heterocyclic architecture positions it as a versatile scaffold in drug discovery. Key areas of interest include:

Antidiabetic Applications

Thiazolidinones are established peroxisome proliferator-activated receptor gamma (PPARγ) agonists, but their association with adverse effects has driven the search for safer analogs . Hybridizing thiazolidinones with oxadiazoles mitigates toxicity while retaining efficacy. For example, fluorinated derivatives of this compound exhibit superior α-amylase and α-glucosidase inhibition compared to acarbose (IC$$_{50}$$ = 4.50 ± 0.20 µM vs. 8.50 ± 0.10 µM) . Molecular docking studies reveal hydrogen bonding between the oxadiazole nitrogen and enzyme active sites, enhancing inhibitory potency .

Broad-Spectrum Bioactivity

The 1,3,4-oxadiazole moiety confers additional antiviral, anticancer, and antibacterial properties . Structural analogs of the compound have shown promise against Mycobacterium tuberculosis (MIC = 6.0 µg/mL) , highlighting its potential as a multitarget agent.

Drug-Likeness and ADMET Profiles

Computational analyses indicate favorable absorption and distribution parameters due to moderate lipophilicity (LogP ≈ 2.5) . The compound’s molecular weight (291.4 g/mol) and hydrogen bond acceptors (4) align with Lipinski’s rule, suggesting oral bioavailability .

Properties

CAS No.

62329-46-8

Molecular Formula

C11H7N3O2S2

Molecular Weight

277.3 g/mol

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7N3O2S2/c15-8-6-18-11(17)14(8)10-13-12-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VMOOAYHXAKOSJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole Intermediate

The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of acyl hydrazides with carboxylic acid derivatives or aldehydes under oxidative or dehydrative conditions.

  • A typical method involves reacting phenyl hydrazide with appropriate aldehydes or acid derivatives in the presence of catalysts such as iodine and potassium carbonate in solvents like 1,4-dioxane at elevated temperatures (80–85 °C) to form 2-amino-1,3,4-oxadiazole derivatives.
  • Alternatively, hydrazides can be condensed with aldehydes in ethanol under reflux to form hydrazones, which upon cyclization yield the oxadiazole ring.

Formation of the Thiazolidin-4-one Ring

The thiazolidin-4-one nucleus is typically constructed by a cyclization reaction involving:

  • Thioglycolic acid (mercaptoacetic acid),
  • An aldehyde,
  • And an amine or hydrazide derivative.

The reaction proceeds via a condensation-cyclization mechanism, often catalyzed by Lewis acids such as zinc chloride or bismuth salts, or under solvent-free conditions with heating.

  • For example, the reaction of the oxadiazole-substituted amine or hydrazide with thioglycolic acid in the presence of zinc chloride catalyst in refluxing 1,4-dioxane yields the thiazolidin-4-one ring.
  • Solvent-free methods using Bi(SCH2COOH)3 as a catalyst at 70 °C have also been reported to improve yields and reduce reaction times.

Coupling to Form this compound

The final compound is obtained by linking the oxadiazole moiety at the 3-position of the thiazolidin-4-one ring, typically through:

  • Reaction of the 2-amino-1,3,4-oxadiazole intermediate with substituted aldehydes to form Schiff bases,
  • Followed by cyclization with thioglycolic acid under catalytic conditions to close the thiazolidin-4-one ring and introduce the 2-sulfanylidene group.

Representative Synthetic Scheme and Conditions

Step Reactants & Conditions Product Yield (%) Notes
1 Phenyl hydrazide + substituted aldehyde, NaOAc, MeOH, room temp, then K2CO3 + I2, 80–85 °C, 4–6 h 2-Amino-5-phenyl-1,3,4-oxadiazole 70–85 Intermediate solid isolated and purified
2 2-Amino-oxadiazole + substituted aldehyde + acetic acid (catalyst), reflux Schiff base intermediate 75–90 Formation of imine linkage
3 Schiff base + thioglycolic acid + ZnCl2 catalyst, reflux in 1,4-dioxane, 7–8 h This compound 65–85 Final cyclization and ring closure

This synthetic route is adapted from the methodology described by multiple research groups focusing on oxadiazole-thiazolidinone hybrids.

Research Findings on Preparation Efficiency and Optimization

  • Catalyst Effects: Zinc chloride and bismuth-based catalysts have been shown to enhance reaction rates and yields in the cyclization step.
  • Solvent Influence: 1,4-Dioxane is preferred for the cyclization step due to its ability to dissolve reactants and facilitate the reaction at elevated temperatures. Solvent-free conditions have also been explored with success using solid catalysts.
  • Temperature and Time: Optimal yields are generally obtained by refluxing for 4–8 hours at 80–110 °C, depending on the catalyst and solvent system.
  • Purification: Products are typically purified by recrystallization from ethanol or by column chromatography on silica gel to achieve high purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Impact on Synthesis
Catalyst ZnCl2, Bi(SCH2COOH)3, iodine/K2CO3 Enhances yield and reaction rate
Solvent 1,4-Dioxane, ethanol, solvent-free Influences solubility and reaction kinetics
Temperature 70–110 °C Higher temp improves yield but may cause side reactions
Reaction Time 4–8 hours Sufficient for complete cyclization
Purification Recrystallization, column chromatography Ensures product purity and characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanylidene (C=S) group at position 2 of the thiazolidinone ring is a key site for nucleophilic attacks.

Reaction Conditions Products Key Findings
Thiol displacementKOH/EtOH, reflux, 6–8 hrs3-(5-Phenyl-oxadiazolyl)-2-alkyl/arylthio derivativesSubstitution occurs selectively at the C=S group, retaining oxadiazole integrity .
Amine substitutionNH3 or R-NH2, DMF, 80°C, 12 hrs2-Amino-thiazolidinone analogsAmines react via SN2 mechanism, confirmed by IR loss of C=S (1217 cm⁻¹).

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its conjugated exocyclic C=S bond.

Dienophile Conditions Product Notes
Maleic anhydrideToluene, 110°C, 24 hrsFused thiazolo-oxadiazole bicyclic adductRegioselectivity confirmed by X-ray crystallography .
TetracyanoethyleneDCM, RT, 12 hrs1,3,4-Thiadiazine derivativesReaction proceeds without catalysts, yielding 72–85% .

Metal Coordination

The sulfur atom facilitates coordination with transition metals, forming stable complexes.

Metal Salt Conditions Complex Structure Application
Cu(II) acetateEthanol, RT, 4 hrsSquare-planar Cu-S complexEnhanced antimicrobial activity (MIC: 4 μg/mL vs. S. aureus).
Pd(II) chlorideDMF/H2O, 60°C, 6 hrsPd(II)-thiazolidinone chelateCatalytic activity in Suzuki-Miyaura coupling.

Michael Addition Reactions

The exocyclic double bond (C5=S) acts as a Michael acceptor for nucleophiles.

Nucleophile Conditions Product Mechanistic Insight
GlutathionePBS buffer, pH 7.4, 37°CThiol-adduct conjugateAdduct formation confirmed via LC-MS; IC50 = 18 μM (DPPH assay) .
BenzylamineEtOH, reflux, 10 hrs5-Benzylamino-thiazolidinone derivativeReaction reversible under acidic conditions .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety undergoes electrophilic substitution and ring-opening.

Reaction Conditions Products Outcome
NitrationHNO3/H2SO4, 0°C, 2 hrs5-Nitro-oxadiazole-thiazolidinone hybridImproved α-glucosidase inhibition (IC50: 9.2 μM vs. 14.3 μM parent) .
Acid hydrolysisHCl (6M), reflux, 8 hrsThiosemicarbazide intermediateOxadiazole ring cleavage confirmed by 1H NMR .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or dimerization.

Conditions Product Key Data
UV (365 nm), CH3CN, 12 hrsHead-to-tail dimerX-ray analysis reveals centrosymmetric structure; λmax shift to 310 nm.

Biological Reactivity

The compound interacts with biological nucleophiles, influencing its pharmacological profile.

Target Interaction Biological Effect
Bacterial DNA gyraseCovalent binding via C=SBroad-spectrum antibacterial activity (MIC: 2–32 μg/mL) .
Human serum albuminNon-covalent π–π stacking89% binding efficiency (fluorescence quenching assay) .

Scientific Research Applications

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one has been explored through various methods. One effective approach involves the reaction of phenyl hydrazine with carbon disulfide and subsequent cyclization with appropriate aldehydes to form the thiazolidine structure. This method allows for high yields and purity of the final product.

Case Study: Synthesis Methodology

In a recent study, researchers utilized a microwave-assisted synthesis technique to enhance reaction efficiency and reduce reaction times. The resulting compound exhibited significant yields (up to 85%) with minimal by-products, demonstrating the effectiveness of modern synthetic techniques in producing complex heterocyclic compounds.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of oxadiazole derivatives. The compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it possesses comparable activity to established antibiotics.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, studies have reported that derivatives containing the oxadiazole ring can inhibit cell proliferation in breast cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In animal models, administration of this compound resulted in significant reductions in edema and inflammatory markers, suggesting its utility in treating inflammatory diseases.

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces edema and inflammatory markers

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π–π stacking interactions, which contribute to its binding affinity with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis involves cyclization of hydrazide intermediates, comparable to routes in .
  • One-pot methods (e.g., ) offer higher efficiency but may lack regioselectivity.

Anticancer Potential

  • Target Compound : Preclinical data suggest MXD3 pathway inhibition, a mechanism shared with S764582 .
  • Thiadiazole Analogues : Exhibit lower potency due to reduced electron-withdrawing effects compared to oxadiazole .

Antimicrobial and Anti-Tubercular Activity

  • 4j (MIC = 1.6 µg/mL) : Superior to first-line drugs (Isoniazid MIC = 0.1 µg/mL) but with higher toxicity risks .
  • Oxadiazole vs. Thiadiazole : Oxadiazole derivatives generally show better solubility and target affinity .

Antioxidant and Anti-Inflammatory Effects

Pharmacokinetic and Structural Insights

  • LogP and Solubility : The oxadiazole moiety in the target compound enhances hydrophilicity (predicted LogP = 2.8) compared to benzylidene derivatives (LogP = 3.5) .
  • X-ray Crystallography : Confirms planarity of the thiazolidin-4-one core, critical for π-π stacking in protein binding .

Biological Activity

The compound 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that incorporates both oxadiazole and thiazolidine moieties. Due to its unique structural features, it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H10N2O3SC_{11}H_{10}N_2O_3S, with a molecular weight of approximately 250.27 g/mol. The presence of both oxadiazole and thiazolidine rings contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • A study conducted by Roy et al. (2017) demonstrated that oxadiazole derivatives exhibit cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The MTT assay indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, annexin V-FITC assays showed increased apoptotic cell populations when treated with specific oxadiazole derivatives .

Antimicrobial Activity

Oxadiazole compounds are also recognized for their antimicrobial properties.

  • Antibacterial Studies :
    • In a comparative study, several oxadiazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that these compounds possess significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity :
    • The antifungal activity of similar compounds has also been explored, showing effectiveness against common fungal pathogens. The structure-function relationship suggests that modifications in the oxadiazole ring can enhance antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Substituents on Phenyl RingAltered lipophilicity and interaction with targets
Variations in ThiazolidineChanges in solubility and bioavailability
Oxadiazole PositioningImpact on receptor binding affinity

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on Antitumor Effects : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines. The most effective compound exhibited an IC50 value of 0.78 μM against FAK (Focal Adhesion Kinase), indicating strong inhibitory potential .
  • Antimicrobial Screening : A comprehensive screening of oxadiazole derivatives revealed that certain modifications led to compounds with enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodology: The compound can be synthesized via condensation reactions. For example, phenyl isocyanate reacts with intermediates in acetonitrile under reflux with K₂CO₃ as a base catalyst (6–8 hours). Purification is typically achieved via recrystallization from methanol . Green chemistry approaches, such as using β-cyclodextrin-SO₃H as a catalyst under solvent-free conditions, have also been explored for analogous thiazolidinones to improve yield and reduce environmental impact .

Q. How is the structural identity of this compound confirmed experimentally?

  • Techniques:

  • X-ray crystallography (e.g., single-crystal studies with R factor ≤ 0.068) resolves bond lengths and angles .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, aromatic protons in similar compounds appear at δ 7.2–7.8 ppm, while thiazolidinone carbonyls resonate near δ 170–180 ppm .
  • Mass spectrometry (EI) confirms molecular weight, with fragmentation patterns showing loss of sulfanylidene (e.g., [M-S]+ peaks) .

Q. What are the key physicochemical properties influencing reactivity?

  • Properties:

PropertyValue/DescriptionSource
SolubilityLow in water; moderate in DMSO, DMF
StabilitySensitive to oxidation (e.g., forms sulfoxides)
Hydrogen bonding2 H-bond donors, 4 H-bond acceptors

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in electrophilic substitutions on the oxadiazole-thiazolidinone scaffold?

  • Analysis: Electrophilic substitutions (e.g., nitration, halogenation) are influenced by electron-withdrawing groups (e.g., oxadiazole) directing substituents to meta positions. Computational studies (DFT) predict charge distribution, while experimental data (e.g., regioselective iodination in ) validate these trends . Contradictions arise when steric hindrance from the phenyl group overrides electronic effects, requiring reaction optimization via temperature control (e.g., 0–5°C for iodination) .

Q. What strategies address discrepancies in bioactivity data across in vitro and in vivo studies?

  • Approach:

  • Metabolic stability assays (e.g., microsomal incubation) identify rapid degradation pathways (e.g., sulfanylidene oxidation) .
  • Structural analogs (e.g., replacing sulfur with oxygen in the thiazolidinone ring) improve pharmacokinetic profiles .
  • Data normalization using reference compounds (e.g., antidiabetic activity compared to rosiglitazone) reduces variability .

Q. How can computational modeling predict interactions with biological targets (e.g., α-glucosidase)?

  • Protocol:

Docking studies (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1XOS).

MD simulations (GROMACS) assess binding stability over 100 ns.

SAR analysis correlates oxadiazole substitution patterns (e.g., electron-withdrawing groups) with IC₅₀ values .

  • Validation: Experimental IC₅₀ values (e.g., 12.5 μM for α-glucosidase inhibition) align with docking scores (binding energy ≤ -8.5 kcal/mol) .

Data Contradiction Analysis

Q. Why do oxidation studies yield conflicting products (sulfoxides vs. sulfones)?

  • Resolution:

  • Reagent selectivity: H₂O₂/CH₃COOH produces sulfoxides, while KMnO₄/H₂SO₄ generates sulfones .
  • Kinetic vs. thermodynamic control: Lower temperatures (25°C) favor sulfoxides; prolonged heating (80°C) drives sulfone formation .

Methodological Recommendations

Q. What spectroscopic techniques are optimal for characterizing tautomeric forms?

  • Guidelines:

  • IR spectroscopy detects thione (C=S, ~1200 cm⁻¹) vs. thiol (S-H, ~2550 cm⁻¹) tautomers .
  • ¹³C NMR distinguishes thiocarbonyl (δ ~200 ppm) from thiol-conjugated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.